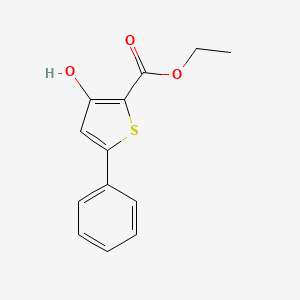

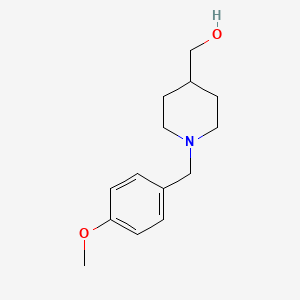

![molecular formula C14H22ClNO B1456081 [1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride CAS No. 1332531-01-7](/img/structure/B1456081.png)

[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride

Übersicht

Beschreibung

1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride, also known as MBP, is a synthetic compound with a wide range of applications in the field of scientific research. MBP is a chiral compound with a piperidine-type structure, and is commonly used in the synthesis of various organic compounds. MBP is a versatile compound that is widely used as a reagent in organic synthesis and as a starting material for the synthesis of various pharmaceuticals. MBP is also used as a building block for the synthesis of new drugs, as well as for the synthesis of various other chemicals.

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystallographic Studies :

- Girish et al. (2008) synthesized a similar compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, and investigated its crystal structure, revealing that the piperidine ring adopts a chair conformation and displays inter and intramolecular hydrogen bonds (Girish et al., 2008).

- Benakaprasad et al. (2007) worked on 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, detailing its synthesis, characterization, and crystal structure. The compound crystallized in the monoclinic space group with a specific chair conformation for the piperidine ring (Benakaprasad et al., 2007).

Bioactivity and Synthesis of Derivatives :

- Xue Si-jia (2011) synthesized a novel 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime compound. This study included elemental analysis, IR, NMR spectra, and single-crystal X-ray diffraction, and it demonstrated broad inhibitory activities toward fungi (Xue Si-jia, 2011).

Novel Synthesis Methods and Applications :

- Vervisch et al. (2012) explored the stereoselective synthesis of novel cis-2-cyanomethyl-4-phenylpiperidines, using a radical-mediated nitrile translocation as a key step. These compounds were further used to prepare methyl cis-(1-arylmethyl-4-piperidin-2-yl)acetates (Vervisch et al., 2012).

Structural Characterizations and Transformations :

- Satyanarayana and Maier (2008) developed a novel route to 1,5-methano-3-benzazocines based on intramolecular Buchwald–Hartwig arylation, using the zinc enolate of piperidinone substrates (Satyanarayana & Maier, 2008).

- Karthik et al. (2021) synthesized and characterized [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, revealing its crystal structure and thermal properties, and conducted theoretical calculations to understand its structure and electronic properties (Karthik et al., 2021).

Research on Related Piperidines :

- Ngemenya et al. (2018) evaluated the antiplasmodial activity of 1,4-disubstituted piperidines, finding that several compounds showed high activity and selectivity against Plasmodium falciparum, suggesting potential for antimalarial drug development (Ngemenya et al., 2018).

Spectral and Kinetic Studies :

- Dega-Szafran et al. (2018) conducted a study on the structural and spectroscopic properties of hydrogen-bonded complexes involving a piperidine derivative. They characterized the complex using various spectroscopic techniques and theoretical calculations (Dega-Szafran et al., 2018).

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Mode of Action

Piperidine derivatives have been shown to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Piperidine derivatives have been associated with a wide range of pharmacological activities .

Result of Action

Some piperidine derivatives have shown high activity and selectivity against plasmodium falciparum, a parasite responsible for malaria .

Eigenschaften

IUPAC Name |

[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-12-2-4-13(5-3-12)10-15-8-6-14(11-16)7-9-15;/h2-5,14,16H,6-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLISXCFQDNODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(CC2)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1456012.png)

![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/structure/B1456017.png)

![8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1456019.png)

![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1456020.png)